5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine
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Overview
Description
5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine is a halogenated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where a pyrimidine ring is treated with chlorinating and fluorinating agents under controlled conditions. For instance, starting with a pyrimidine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The halogen atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency. The exact pathways involved can vary, but typically involve interactions with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4,6-trifluoropyrimidine
- 5-Chloro-2,4-difluoropyrimidine
- 5-Chloro-2-(trifluoromethyl)-4,6-difluoropyrimidine
Comparison
Compared to its similar compounds, 5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine is unique due to the presence of both chlorine and difluoromethyl groups. This combination can result in distinct chemical reactivity and biological activity. For instance, the difluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of multiple halogen atoms can increase the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
5-chloro-2-[chloro(difluoro)methyl]-4,6-difluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-1-2(8)12-4(5(7,10)11)13-3(1)9 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSCMOFJYJYJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(F)(F)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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